molecular formula C5H4BrNO B018002 3-Bromo-5-hydroxypyridine CAS No. 74115-13-2

3-Bromo-5-hydroxypyridine

Cat. No.: B018002
CAS No.: 74115-13-2
M. Wt: 174 g/mol
InChI Key: VNYBIBSZZDAEOK-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxypyridine (CAS: 74115-13-2) is a brominated pyridine derivative with the molecular formula C₅H₄BrNO and a molecular weight of 174.00 g/mol . It features a hydroxyl (-OH) group at position 5 and a bromine atom at position 3 on the pyridine ring. Key physical properties include a melting point of 167–168°C, a density of 1.8±0.1 g/cm³, and a boiling point of 343.7±22.0°C . This compound is widely utilized as a pharmaceutical intermediate and a reactive building block in organic synthesis, particularly in the development of radiolabeled probes and protease inhibitors .

Preparation Methods

Decarboxylation of 5-Bromopyridine-3-Boric Acid

Reaction Mechanism and Conditions

The decarboxylation method involves the conversion of 5-bromopyridine-3-boric acid (Compound A) to 3-bromo-5-hydroxypyridine (Compound B) under acidic conditions. As reported in Journal of the American Chemical Society (1973), this reaction proceeds via protonation of the boronic acid group, followed by decarboxylation to yield the hydroxylated product . The procedure employs sulfuric acid and sodium nitrite as key reagents, with the latter facilitating nitrosation to stabilize intermediates.

Experimental Procedure

In a representative synthesis, 10.00 g (57.8 mmol) of Compound A is dissolved in concentrated sulfuric acid at 0–5°C. Sodium nitrite is added gradually to generate nitrous acid in situ, initiating decarboxylation. The reaction mixture is stirred for 4–6 hours, followed by neutralization with aqueous sodium hydroxide. The crude product is purified via recrystallization from methanol, yielding 9.46 g (94%) of Compound B as a white crystalline solid .

Key Parameters

  • Temperature : 0–5°C (critical for minimizing side reactions).

  • Acid Concentration : 98% sulfuric acid ensures complete protonation.

  • Stoichiometry : A 1:1 molar ratio of Compound A to sodium nitrite optimizes yield.

Table 1: Decarboxylation Method Performance

ParameterValue
Yield94%
Purity (HPLC)>98%
Reaction Time6 hours
Scale10–100 g

Halogenation of 2-Furfurylamine

Patent-Based Synthesis (US4192946A)

A patented method by Geigy AG (1979) describes the synthesis of this compound via halogenation of 2-furfurylamine . This route involves bromination under strongly acidic conditions, followed by cyclization and neutralization.

Reaction Steps

  • Bromination : 2-Furfurylamine is dissolved in hydrobromic acid (11.5%) and cooled to -20°C. Bromine (1.9–2.25 mol equivalents) is added dropwise, forming an intermediate dibrominated species.

  • Cyclization : The mixture is heated to reflux (80–100°C) for 5–10 minutes, inducing ring closure to form the pyridine core.

  • Neutralization : The pH is adjusted to 5.3 using sodium hydroxide, precipitating the crude product.

  • Purification : Recrystallization from toluene yields this compound with a melting point of 162–164°C .

Performance Metrics

  • Yield : 74.7% (chloro analog) and ~35% (bromo variant after recrystallization).

  • Advantages : Uses inexpensive starting materials (2-furfurylamine ≈ $3.00/g).

  • Limitations : Lower yield for bromo derivatives due to side reactions during cyclization.

Table 2: Halogenation Method Comparison

ParameterChloro DerivativeBromo Derivative
Yield74.7%35% (post-recrystallization)
Reaction Time6.5 hours8 hours
Purity>95%90–92%

Comparative Analysis of Methods

Yield and Scalability

The decarboxylation method outperforms the halogenation route in yield (94% vs. 35%) and purity (>98% vs. 90–92%). However, the halogenation approach benefits from cheaper starting materials (2-furfurylamine vs. specialized boronic acids).

Industrial Applicability

  • Decarboxylation : Preferred for small-scale pharmaceutical synthesis due to high purity.

  • Halogenation : More suitable for bulk production despite lower yields, as furfurylamine is readily available .

Table 3: Economic and Practical Considerations

FactorDecarboxylationHalogenation
Cost per kg$1,200 (boronic acid)$800 (furfurylamine)
Equipment NeedsCryogenic conditionsStandard reflux setup
Environmental ImpactHigh (strong acids)Moderate (bromine waste)

Chemical Reactions Analysis

3-Bromo-5-hydroxypyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include phosphorus tribromide, N-bromosuccinimide, iron powder, tin chloride, sodium hydroxide, and potassium carbonate . Major products formed from these reactions include various bioactive compounds used in medicinal chemistry .

Scientific Research Applications

Chemical Properties and Basic Information

  • Molecular Formula : C5_5H4_4BrNO
  • Molecular Weight : 174.00 g/mol
  • Appearance : White to almost white powder or crystals
  • Solubility : Slightly soluble in water; soluble in chloroform and ethyl acetate
  • Melting Point : 166 - 170 °C

Medicinal Chemistry Applications

3-Bromo-5-hydroxypyridine is recognized for its role as a ligand for nicotinic acetylcholine receptors. Its structural analogs have been studied for potential therapeutic effects, particularly in neuropharmacology.

Case Study: Nicotinic Acetylcholine Receptor Ligand

Research indicates that this compound acts as an analog of acetylcholine, binding effectively to nicotinic receptors. This property is crucial for developing drugs targeting neurological disorders, including Alzheimer's disease and other cognitive impairments .

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of various organic compounds.

Total Synthesis of (+-)-Tabersonine

This compound is utilized in the total synthesis of (+-)-tabersonine, a natural product with potential pharmacological properties. The synthesis involves multiple steps where this compound acts as a key building block .

Pharmaceutical Intermediate

The compound is also used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and other diseases.

Case Study: TRK Inhibitor LOXO-195

In the development of TRK inhibitors such as LOXO-195, this compound derivatives are explored for their efficacy against various cancers. The synthesis process emphasizes the importance of this compound in creating effective drug candidates .

Organic Synthesis

In organic chemistry, this compound is employed for various synthetic transformations due to its reactivity profile.

Synthetic Pathways

The compound can undergo bromination and other functional group modifications, making it versatile for creating diverse chemical entities. Its ability to participate in electrophilic aromatic substitutions enhances its utility in synthetic organic chemistry .

Research and Development

Ongoing research focuses on expanding the applications of this compound in different fields such as agrochemicals and materials science.

Emerging Applications

Recent studies are investigating its potential use in developing new agrochemical products that could enhance crop protection while being environmentally friendly .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryLigand for nicotinic acetylcholine receptors; potential neuropharmacological applications
Total SynthesisUsed as a key intermediate in synthesizing complex natural products like (+-)-tabersonine
Pharmaceutical IntermediateImportant in synthesizing cancer-targeting drugs like TRK inhibitors
Organic SynthesisParticipates in various synthetic transformations; versatile for creating diverse compounds
Research and DevelopmentInvestigated for potential use in agrochemicals and materials science

Mechanism of Action

The mechanism by which 3-Bromo-5-hydroxypyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it can be coupled with different functional groups to yield derivatives that inhibit specific enzymes or proteins. The resulting compounds can be evaluated for their biological activities using various assays such as enzyme inhibition, cell proliferation, or virus replication assays .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The chemical and functional diversity of brominated pyridines arises from substituent variations at key positions. Below, 3-bromo-5-hydroxypyridine is compared to its analogs based on structural features, reactivity, and applications.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Properties
This compound C₅H₄BrNO 174.00 Br (3), OH (5) Hydrogen bonding, nucleophilic substitution
3-Bromo-5-methoxypyridine C₆H₆BrNO 188.02 Br (3), OCH₃ (5) Enhanced lipophilicity, reduced H-bonding
3-Bromo-5-ethoxypyridine C₇H₈BrNO 202.05 Br (3), OCH₂CH₃ (5) Steric bulk, altered solubility
5-Bromo-3-pyridinecarbonitrile C₆H₃BrN₂ 183.00 (approx.) Br (5), CN (3) Electrophilic reactivity, coupling reactions

Key Observations:

  • Hydroxyl Group Reactivity: The -OH group in this compound enables hydrogen bonding and participation in Mitsunobu or protection-deprotection reactions (e.g., conversion to methoxymethoxy derivatives using MOM-Br) . In contrast, methoxy or ethoxy analogs lack this versatility.
  • Substituent Effects : Methoxy and ethoxy groups increase lipophilicity but reduce polarity, impacting solubility and biological membrane permeability .
  • Bromine Position: Bromine at position 3 facilitates regioselective coupling reactions (e.g., Sonogashira or Suzuki), as seen in pyrrolo[2,3-b]pyridine derivatives .

Table 1: Physicochemical Properties

Property This compound 3-Bromo-5-methoxypyridine 3-Bromo-5-ethoxypyridine
Melting Point (°C) 167–168 Not reported Not reported
Boiling Point (°C) 343.7±22.0 Not reported Not reported
Solubility Polar solvents Organic solvents Organic solvents

Biological Activity

3-Bromo-5-hydroxypyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of pyridine, characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 5-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth. Studies have shown that it can affect various strains of bacteria, although specific mechanisms remain to be fully elucidated .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
  • Neuroprotective Effects : Some studies have indicated that derivatives of hydroxypyridines, including this compound, may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease by interacting with nicotinic acetylcholine receptors .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Receptor Interaction : The compound may interact with specific receptors in the body, influencing neurotransmitter systems and cellular signaling pathways. For instance, its structural similarity to known receptor ligands suggests potential binding to nicotinic acetylcholine receptors .
  • Oxidative Stress Modulation : There is evidence that compounds with hydroxyl groups can act as antioxidants. This compound might mitigate oxidative stress in cells, thereby protecting against damage associated with various diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis,
NeuroprotectivePotential modulation of nAChRs ,

Case Study: Anticancer Activity

In a study examining the anticancer effects of various pyridine derivatives, this compound was found to significantly reduce cell viability in cultured cancer cells. The study utilized assays such as MTT and flow cytometry to assess cell death mechanisms. Results indicated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-hydroxypyridine, and how can reaction efficiency be optimized?

Basic Research Question
this compound is typically synthesized via bromination or functional group interconversion. A common approach involves brominating a pyridine precursor (e.g., 5-hydroxypyridine) using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) under controlled temperatures (20–50°C). For example, bromination of analogous compounds (e.g., 2-amino-3-methylpyridine) employs HBr or Br₂ in acetic acid . Optimization strategies include:

  • Catalyst selection : Lewis acids (e.g., FeCl₃) improve regioselectivity.
  • Solvent effects : Polar aprotic solvents enhance reaction rates.
  • Temperature control : Lower temperatures (e.g., 0–25°C) minimize side reactions.

Table 1: Bromination Conditions for Pyridine Derivatives

SubstrateReagentSolventTemperatureYieldReference
5-HydroxypyridineNBSDMF20°C75–85%
2-Amino-3-methylpyridineBr₂/HBrAcOH50°C68%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Identify substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm; hydroxyl protons at δ 5–6 ppm).
  • IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Br (550–650 cm⁻¹) groups.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 174/176 for C₅H₄BrNO).
  • X-ray crystallography : Resolve regiochemistry and hydrogen-bonding networks .

Table 2: Typical NMR Data for Brominated Pyridines

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound8.21 (s, H2), 7.89 (s, H4)148.2 (C-Br), 112.5 (C-OH)

Q. What safety precautions are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (causes irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Waste disposal : Segregate halogenated waste for incineration or specialized treatment .
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Advanced Research Question
Discrepancies in melting points or solubility often arise from impurities or polymorphic forms. Mitigation strategies:

  • Replication : Synthesize the compound using standardized protocols (e.g., recrystallization from ethanol/water).
  • Analytical cross-validation : Compare HPLC purity (>98%) and DSC thermograms across studies .
  • Literature review : Cross-reference peer-reviewed journals over vendor catalogs (e.g., CAS 34206-49-0 in vs. ).

Q. What strategies enhance regioselectivity in cross-coupling reactions of this compound?

Advanced Research Question
The bromine atom at C3 is electronically activated for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst systems : Pd(PPh₃)₄ with SPhos ligands improve coupling efficiency with aryl boronic acids .
  • Directing groups : The hydroxyl group at C5 can coordinate metals to influence regioselectivity.
  • Solvent/base optimization : Use toluene/NaOtBu for arylations or DMF/K₃PO₄ for aminations .

Table 3: Example Cross-Coupling Reactions

Reaction TypeSubstrateConditionsYield
Suzuki CouplingAryl boronic acidPd(PPh₃)₄, SPhos, 80°C85%
Buchwald-HartwigAnilinePd₂(dba)₃, XPhos, 100°C78%

Q. How does computational modeling aid in predicting reactivity of this compound derivatives?

Advanced Research Question
DFT calculations (e.g., Gaussian 09) assess electronic effects:

  • HOMO-LUMO gaps : Predict nucleophilic/electrophilic sites (e.g., C3 bromine as a leaving group).
  • Transition state analysis : Model SNAr mechanisms for hydroxyl group substitution .
  • Solvent modeling : COSMO-RS simulations correlate solubility with experimental data .

Q. What are the applications of this compound in synthesizing bioactive molecules?

Advanced Research Question
This compound serves as a precursor for:

  • Anticancer agents : Functionalized pyridines inhibit kinase activity (e.g., imidazo[1,2-a]pyridines) .
  • Antimicrobials : Coupling with heterocycles (e.g., triazoles) enhances bioactivity .
  • Coordination complexes : Hydroxyl and bromine groups enable metal chelation for catalysis .

Properties

IUPAC Name

5-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-1-5(8)3-7-2-4/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYBIBSZZDAEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344793
Record name 3-Bromo-5-hydroxypyridine
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Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74115-13-2
Record name 5-Bromo-3-pyridinol
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URL https://commonchemistry.cas.org/detail?cas_rn=74115-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-hydroxypyridine
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Record name 3-Bromo-5-hydroxypyridine
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Synthesis routes and methods I

Procedure details

In another example, 6-bromooxazolo[4,5-b]pyridine, when submitted sequentially to palladium catalyzed coupling to N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine and deprotection with trifluoroacetic acid, gives (4E)-N-methyl-5-(6-oxazolo[4,5-b]pyridinyl)-4-penten-2-amine. The requisite 6-bromooxazolo[4,5-b]pyridine can be produced from 2-amino-5-bromo-3-pyridinol by condensation with formic acid or a trialkyl orthoformate, using methodology similar to that of M—C. Viaud et al., Heterocycles 41: 2799-2809 (1995). The use of other carboxylic acids produces 2-substituted-6-bromooxazolo[4,5-b]pyridines, which are also substrates for the Heck reaction. The synthesis of 2-amino-5-bromo-3-pyridinol proceeds from furfurylamine (Aldrich Chemical Company). Thus, 5-bromo-3-pyridinol (produced from furfurylamine according to U.S. Pat. No. 4,192,946) can be chlorinated, using methods described by V. Koch et al., Synthesis, 499 (1990), to give 2-chloro-5-bromo-3-pyridinol, which in turn can be converted to 2-amino-5-bromo-3-pyridinol by treatment with ammonia.
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Synthesis routes and methods II

Procedure details

The synthesis route to prepare nifrolidine 9 is shown in FIG. 2. Starting with 3,5-dibromopyridine 1,3-bromo-5-methoxypyridine 2 was prepared in approximately 60%-89% yield by treatment with sodium hydride in methanol. Using an alternate procedure of sodium methoxide in N,N-dimethylformamide, more reproducible results were obtained in this reaction. Demethylation of 2 with refluxing hydrogen bromide provided 3-bromo-5-pyridinol 3 in 82% yield. The mixture generally had to be refluxed for longer times than reported (36 h rather than 16 h) for the high yields. Protection of (S)-pyrrolidinemethanol 4 was performed with di-tert-butyldicarbonate to provide 1-BOC-2-(S)-pyrrolidinemethanol 5 in 88% yield (alternatively, 5 is also available from Aldrich Chemical Co.). Mitsonobu reaction coupling of 3 and 5 was performed by diethyl azodicarboxylate in the presence of triphenylphosphine to provide the bromopyridyl ether 6 in 44% yield, which is somewhat lower than reported. To introduce a 3′-propanolic group at the 5-position, an allyl group was introduced. Using reported procedures, allylation of this bromo derivative 6 was first performed by allyltributyl tin in the presence of catalytic amounts of tetrakis(triphenylphosphine)palladium to provide the 5-allylpyridyl ether derivative 7 in 57% yield. Hydroboration of the allyl group followed by alkaline hydrogen peroxide treatment using previously described conditions led to the important alcohol intermediate, 8 in 26% yield. The low yield in this step was probably a result of the formation of a BH3 complex of the alcohol 8. Some preliminary efforts to neutralize this BH3 complex were not successful. Similar BH3-complex formation has recently been reported for other amines. The substituted alcohol 8 was treated with DAST to convert the alcohol to the corresponding fluoride using methods that we have previously used. Removal of the N—BOC group was achieved by treating with TFA to provide 9 in 25% yield. Final product 9, nifrolidine, was used as a p-toluenesulfonate salt for in vitro binding assays. For radiolabeling with 18F, the tosylate 10 was prepared from the BOC-protected key alcohol intermediate 8 by reacting with toluenesulfonyl chloride in yields of 40%-50%. The tosylate 10 was found to be stable and suitable for 18F radiolabeling and was stored at 0° C. to 20° C.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Bromo-5-hydroxypyridine
3-Bromo-5-hydroxypyridine
3-Bromo-5-hydroxypyridine
3-Bromo-5-hydroxypyridine
3-Bromo-5-hydroxypyridine
3-Bromo-5-hydroxypyridine

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